3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate
Description
This compound is a coumarin derivative featuring a 4-methyl group, a 3-(4-methoxyphenyl) substituent, and a diethylcarbamate moiety at the 7-position of the coumarin core. Coumarins are known for diverse biological activities, including antiviral, antioxidant, and anti-inflammatory properties . The diethylcarbamate group enhances lipophilicity and may influence metabolic stability, while the 4-methoxyphenyl substituent contributes to electronic and steric effects .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-5-23(6-2)22(25)27-17-11-12-18-14(3)20(21(24)28-19(18)13-17)15-7-9-16(26-4)10-8-15/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYBSVWMEYJNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate is a compound that belongs to the class of chromen-2-ones, which are known for their diverse biological activities. The structural features of this compound, particularly the methoxy and methyl substitutions, contribute to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C19H22N2O5. It has a molecular weight of 362.39 g/mol. The compound features a chromenone core with substituents that enhance its reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Chromenone Core : The chromenone core is synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
- Substitution Reactions : Introduction of the methoxy and methyl groups occurs through electrophilic aromatic substitution reactions.
- Formation of Carbamate : The final step involves treating the hydroxyl group with diethylcarbamoyl chloride to form the diethylcarbamate derivative.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
The compound has been shown to possess significant antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have reported that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting its potential use in treating inflammatory conditions.
Antimicrobial Properties
Preliminary investigations indicate that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It potentially modulates receptor activity related to pain and inflammation, contributing to its therapeutic effects.
- Cell Signaling Pathways : The compound influences cell signaling pathways associated with oxidative stress and apoptosis, promoting cell survival under stress conditions.
Case Studies
Several studies have highlighted the biological potential of compounds similar to this compound:
- Antioxidant Evaluation : A study evaluated similar chromenone derivatives for their DPPH scavenging activity, revealing IC50 values comparable to known antioxidants like ascorbic acid .
- Anti-inflammatory Research : Research focusing on chromenone derivatives demonstrated significant reductions in inflammatory markers in animal models .
- Antimicrobial Testing : In vitro assays showed that derivatives exhibited broad-spectrum antimicrobial activity, suggesting potential applications in treating infections .
Comparison with Similar Compounds
Key structural identifiers :
- Molecular formula: Likely $ C{21}H{21}NO_5 $ (inferred from , which describes a closely related compound with 4-oxo instead of 4-methyl).
- Mass : Estimated average mass ~367 g/mol (similar to ’s 367.401 g/mol).
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
*Inferred from chalcone analogs with similar substituents showing anti-inflammatory/antioxidant activity .
Key Structural Differences and Implications
Fluorine’s electronegativity may improve target affinity but reduce metabolic stability. Replacement of the phenyl group with phenoxy (e.g., ) introduces steric bulk and alters hydrogen-bonding capacity, which could affect antibacterial efficacy .
Functional Groups at the 7-Position: Diethylcarbamate (target) vs. Diethylcarbamate analogs () are less polar than hydroxylated chalcones (), suggesting improved membrane permeability .
Modifications at the 4-Position :
- The 4-methyl group in the target compound may sterically hinder oxidation at the 4-position, enhancing metabolic stability compared to 4-oxo derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
